molecular formula C11H11NO2 B13126799 2-(1-Hydroxyethyl)quinolin-8-ol

2-(1-Hydroxyethyl)quinolin-8-ol

Cat. No.: B13126799
M. Wt: 189.21 g/mol
InChI Key: OECLWHJCKJHVJB-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring with a hydroxyethyl group attached to the second position and a hydroxyl group at the eighth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)quinolin-8-ol can be achieved through several methods. One common approach involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxyethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)quinolin-8-ol.

    Reduction: The compound can be reduced to form 2-(1-Hydroxyethyl)quinolin-8-amine.

    Substitution: The hydroxyl group at the eighth position can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

2-(1-Hydroxyethyl)quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Quinolin-8-ol: Lacks the hydroxyethyl group but shares similar biological activities.

    2-(1-Hydroxyethyl)quinolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.

    2-(1-Hydroxyethyl)isoquinolin-8-ol: An isoquinoline derivative with similar properties.

Uniqueness: 2-(1-Hydroxyethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-hydroxyethyl)quinolin-8-ol

InChI

InChI=1S/C11H11NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,13-14H,1H3

InChI Key

OECLWHJCKJHVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=CC=C2O)C=C1)O

Origin of Product

United States

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